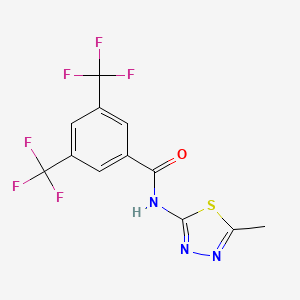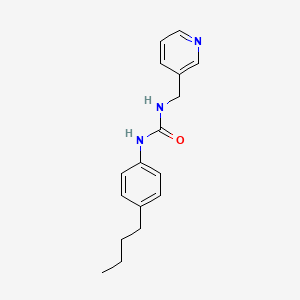
N-(4-butylphenyl)-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as BPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPU belongs to the class of urea-based compounds and has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPU has been found to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. BPU has also been found to inhibit the JAK/STAT pathway, which is involved in the immune response. In addition, BPU has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
BPU has been found to have several biochemical and physiological effects. In cancer cells, BPU has been shown to induce cell cycle arrest and inhibit DNA synthesis. BPU has also been found to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
In inflammation research, BPU has been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response. BPU has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
In neurological disorder research, BPU has been found to protect against oxidative stress and inflammation, both of which are implicated in the development of neurological disorders. BPU has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of BPU is its broad-spectrum activity against various diseases, including cancer, inflammation, and neurological disorders. BPU has also been found to have low toxicity and good bioavailability, making it a promising candidate for further development.
One of the limitations of BPU is its poor solubility in water, which can limit its effectiveness in certain applications. In addition, the mechanism of action of BPU is not fully understood, which can make it difficult to optimize its activity and selectivity.
将来の方向性
There are several future directions for the research and development of BPU. One of the directions is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the elucidation of the mechanism of action of BPU, which can lead to the development of more selective and effective compounds. In addition, the development of BPU derivatives with improved solubility and bioavailability is another promising direction for future research. Finally, the evaluation of BPU in preclinical and clinical studies for the treatment of various diseases is a critical step in the development of BPU as a therapeutic agent.
合成法
The synthesis of BPU involves the reaction between 4-butylaniline and 3-pyridinecarboxaldehyde, followed by the addition of urea under reflux conditions. The resulting product is then purified through recrystallization to obtain a pure form of BPU. This synthesis method has been well-established in the literature and has been modified to improve the yield and purity of the product.
科学的研究の応用
BPU has been extensively studied for its potential therapeutic applications. In cancer research, BPU has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. BPU has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, BPU has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, BPU has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response. BPU has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In neurological disorder research, BPU has been found to have neuroprotective effects. BPU has been shown to protect against oxidative stress and inflammation, both of which are implicated in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-butylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-3-5-14-7-9-16(10-8-14)20-17(21)19-13-15-6-4-11-18-12-15/h4,6-12H,2-3,5,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPJWWKHSVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Butylphenyl)-3-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
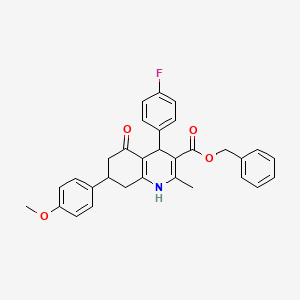
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

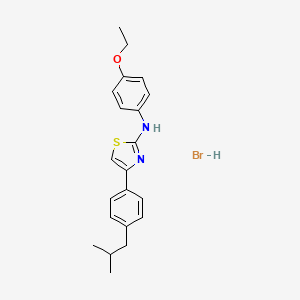
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

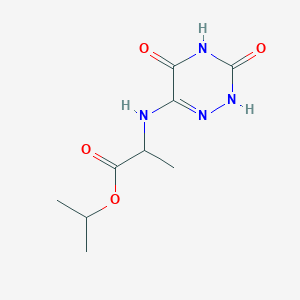
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
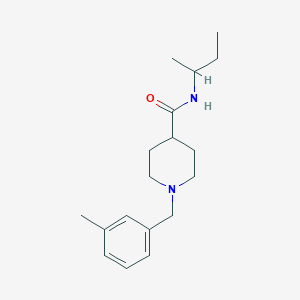
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
